molecular formula C7H7Cl2N B025760 2,4-Dichloro-3-methylaniline CAS No. 19853-79-3

2,4-Dichloro-3-methylaniline

Cat. No. B025760
CAS RN: 19853-79-3
M. Wt: 176.04 g/mol
InChI Key: FOYMVHMUBKHXLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2,4-Dichloro-3-methylaniline, such as 2-chloro-4-methylaniline and 2,6-diiodo-4-methylaniline, involves various chemical reactions including halogenation and methylation. For instance, the synthesis of 2,6-diiodo-4-methylaniline was optimized to achieve a 75% yield by dissolving 4-methylaniline in acetic acid and adding KI-KIO3 under specific conditions (Kou Xiao-yan, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dichloro-3-methylaniline has been extensively studied through experimental and theoretical methods. Vibrational spectroscopy and ab initio calculations have been employed to investigate the molecular structure, providing insights into the optimized geometric parameters and the influence of substituents on the vibrational modes (M. Karabacak, D. Karagöz, M. Kurt, 2009).

Chemical Reactions and Properties

The chemical reactions involving 2,4-Dichloro-3-methylaniline derivatives are characterized by their reactivity in various organic synthesis processes. Palladium-catalyzed synthesis methods have been developed to produce various derivatives, indicating the compound's versatility in forming new chemical bonds and structures (Komal Rizwan et al., 2021).

Physical Properties Analysis

The physical properties of 2,4-Dichloro-3-methylaniline derivatives, such as 2-chloro-4-methylaniline, have been analyzed through spectroscopic methods, revealing detailed information on vibrational spectra and molecular structure. These analyses provide valuable data on the compound's physical characteristics, including bond lengths and angles (V. Arjunan, S. Mohan, 2009).

Chemical Properties Analysis

Investigations into the chemical properties of 2,4-Dichloro-3-methylaniline and its derivatives focus on their reactivity, molecular interactions, and potential applications in synthesis. For example, the study of 4-chloro-2-methylaniline provided insights into the impact of substitutions on the benzene structure and analyzed molecular interactions between substitutions, highlighting the compound's chemical behavior and potential reactivity (S. Ramalingam, S. Periandy, 2011).

Scientific Research Applications

Environmental Impact and Toxicity Studies

The environmental impact and toxicity of chlorophenols, including compounds similar to 2,4-Dichloro-3-methylaniline, have been extensively reviewed. Chlorophenols, which share structural similarities with 2,4-Dichloro-3-methylaniline, are known to exert moderate toxic effects on mammalian and aquatic life. Their toxicity to fish upon long-term exposure can be considerable. The persistence of these compounds in the environment can vary depending on the presence of biodegradable microflora, with some conditions leading to moderate to high persistence, particularly for compounds like 3-chlorophenol. Despite their moderate bioaccumulation potential, chlorophenols' strong organoleptic effects are notable (Krijgsheld & Gen, 1986).

Molecular Biology and Future Research Directions

Recent scientometric analyses have highlighted the rapid advancements in the field of toxicology and mutagenicity of chlorinated herbicides like 2,4-Dichlorophenoxyacetic acid, a compound related to 2,4-Dichloro-3-methylaniline. These studies emphasize the importance of focusing future research on molecular biology aspects, particularly gene expression and the assessment of exposure in human or vertebrate bioindicators. The degradation studies of pesticides also emerge as a crucial area for future research. This approach aims to fill the existing knowledge gaps and guide the direction of new research efforts in understanding the environmental and health impacts of such compounds (Zuanazzi et al., 2020).

Environmental Persistence and Eco-toxicological Effects

Safety And Hazards

2,4-Dichloro-3-methylaniline is considered hazardous . Safety measures include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . In case of contact, flush eyes with plenty of water for at least 15 minutes and flush skin with plenty of water while removing contaminated clothing and shoes .

properties

IUPAC Name

2,4-dichloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYMVHMUBKHXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066541
Record name Benzenamine, 2,4-dichloro-3-methyl-
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Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-methylaniline

CAS RN

19853-79-3
Record name 2,4-Dichloro-3-methylbenzenamine
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Record name 2,4-Dichloro-m-toluidine
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Record name Benzenamine, 2,4-dichloro-3-methyl-
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Record name Benzenamine, 2,4-dichloro-3-methyl-
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Record name 2,4-dichloro-m-toluidine
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Record name 2,4-DICHLORO-M-TOLUIDINE
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Synthesis routes and methods I

Procedure details

To a solution of SnCl2.H2O (140 g, 0.62 mol) in ethanol (350 mL) was added a solution of 2,6-dichloro-3-nitrotoluene (25 g, 0.12 mol) in ethanol (50 mL). The reaction mixture was refluxed for 1 hour. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in water (100 mL), pH was adjusted to approximately pH 12 with 1N NaOH solution and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, dried over sodium sulfate, and concentrated to afford 2,6-dichloro-3-aminotoluene (21 g, 98%); NMR (CDCl3) 2.42 (s, 3), 6.62 (d, 1), 7.14 (d, 1) ppm.
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140 g
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25 g
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350 mL
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2,6-dichloro-3-nitrotoluene (50 g) in acetic acid (400 ml) and ethanol (200 ml) was added iron (67.8 g) and the mixture was refluxed for 1.5 hours under nitrogen atmosphere. The insoluble material was filtered off and the filtrate was concentrated. To the residue was added a saturated aqueous solution of sodium bicarbonate and the mixture was extracted with ethyl acetate three times. The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate three times and brine, dried over magnesium sulfate, and concentrated in vacuo to give 2,4-dichloro-3-methylaniline (41 g).
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50 g
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400 mL
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200 mL
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67.8 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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